Ethyl 2-fluoro-2-propylpent-4-enoate
Description
Ethyl 2-fluoro-2-propylpent-4-enoate is a fluorinated ester characterized by a pent-4-enoate backbone substituted with a fluorine atom and a propyl group at the 2-position, esterified with an ethyl group. Its molecular formula is C₁₀H₁₅FO₂, and its structure combines features of both aliphatic esters and fluoro-organic compounds.
Though direct synthesis or application data for this compound are absent in the provided evidence, its structural features suggest relevance in pharmaceuticals, agrochemicals, or materials science. For instance, fluorinated esters are often used as prodrugs or bioactive intermediates due to enhanced bioavailability and resistance to enzymatic degradation .
Properties
CAS No. |
164228-15-3 |
|---|---|
Molecular Formula |
C10H17FO2 |
Molecular Weight |
188.24 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-propylpent-4-enoate |
InChI |
InChI=1S/C10H17FO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h4H,1,5-8H2,2-3H3 |
InChI Key |
MARJODMAYFXORX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=C)(C(=O)OCC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-2-propylpent-4-enoate typically involves the esterification of 2-fluoro-2-propylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluoro group in this compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed:
Oxidation: 2-fluoro-2-propylpent-4-enoic acid
Reduction: 2-fluoro-2-propylpent-4-enol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-fluoro-2-propylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-2-propylpent-4-enoate involves its interaction with specific molecular targets, leading to various biochemical effects. The fluoro group enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The ester group facilitates its incorporation into larger molecular frameworks, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl 2,2-difluoropent-4-enoate (CAS 110482-96-7)
Key Structural Differences :
- Substituents: Ethyl 2,2-difluoropent-4-enoate replaces the propyl group in the target compound with a second fluorine atom.
- Steric Impact : The absence of the propyl group reduces steric hindrance, possibly improving interaction with biological targets.
Functional Implications :
- Applications: Difluoro esters are common in agrochemicals (e.g., herbicide intermediates) and polymer precursors. The increased fluorine content may improve thermal stability and resistance to hydrolysis compared to mono-fluoro analogs .
2-Fluoro-2-propylpent-4-enoic Acid (Parent Acid)
Relationship to Target Compound: This acid (C₈H₁₁FO₂) is the hydrolyzed form of Ethyl 2-fluoro-2-propylpent-4-enoate.
Comparative Properties :
Haloxyfop Ethoxyethyl Ester (Agrochemical Analogy)
Structural Context :
- Substituents : Contains a pyridine ring and trifluoromethyl group, differing significantly from the target compound’s aliphatic chain.
- Function : Used as a herbicide, highlighting the role of fluorinated esters in agrochemical design.
Relevance :
While structurally distinct, this example underscores the broader utility of fluorinated esters in pesticide development, where fluorine enhances stability and target specificity .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents (Position 2) | Key Applications/Properties |
|---|---|---|---|
| This compound | C₁₀H₁₅FO₂ | Fluorine, Propyl | Potential prodrug, agrochemicals |
| Ethyl 2,2-difluoropent-4-enoate | C₇H₁₀F₂O₂ | Two Fluorines | Herbicide intermediates, polymers |
| 2-Fluoro-2-propylpent-4-enoic Acid | C₈H₁₁FO₂ | Fluorine, Propyl | Metabolite, API precursor |
| Haloxyfop Ethoxyethyl Ester | C₁₉H₁₇ClF₃NO₄ | Pyridine, CF₃ | Herbicide (commercial use) |
Research Findings and Implications
- Fluorine vs.
- Metabolic Pathways : Ester hydrolysis to the carboxylic acid form (C₈H₁₁FO₂) may dictate bioavailability, a common prodrug activation mechanism .
- Synthetic Routes : While direct synthesis data are unavailable, analogous fluorinated esters are typically synthesized via nucleophilic fluorination or esterification of pre-functionalized acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
